molecular formula C14H16N2O5 B2486905 N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 2034314-08-2

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2486905
CAS No.: 2034314-08-2
M. Wt: 292.291
InChI Key: WMUYPURDFFJBPL-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a complex organic compound that features two furan rings connected by an oxalamide linkage Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves the reaction of furan derivatives with oxalyl chloride to form the oxalamide linkage. One common method includes the following steps:

    Preparation of Furan Derivatives: Furan-2-ylmethanol and 3-(furan-3-yl)-3-hydroxypropylamine are prepared separately.

    Formation of Oxalamide: The furan derivatives are reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated furans and nitrofurans.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • 2-furoic acid
  • 3-furoic acid
  • 5-methyl-2-furoic acid

Uniqueness

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is unique due to its dual furan structure connected by an oxalamide linkage, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUYPURDFFJBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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